molecular formula C10H14N2O3 B6635849 3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid

Cat. No.: B6635849
M. Wt: 210.23 g/mol
InChI Key: FVIJDMMYGNZGOU-UHFFFAOYSA-N
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Description

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing the pyrrole ring are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12(7-5-9(13)14)10(15)8-4-3-6-11-8/h3-4,6,11H,2,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIJDMMYGNZGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway .

Comparison with Similar Compounds

Similar compounds to 3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid include other pyrrole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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